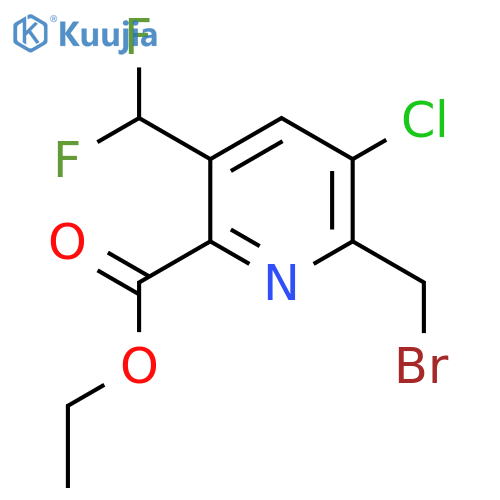Cas no 1805079-95-1 (Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate)

1805079-95-1 structure
商品名:Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate
CAS番号:1805079-95-1
MF:C10H9BrClF2NO2
メガワット:328.537768125534
CID:4871020
Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate
-
- インチ: 1S/C10H9BrClF2NO2/c1-2-17-10(16)8-5(9(13)14)3-6(12)7(4-11)15-8/h3,9H,2,4H2,1H3
- InChIKey: MYXCGHAUOCDECX-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C(F)F)C(C(=O)OCC)=N1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029048369-1g |
Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate |
1805079-95-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
1805079-95-1 (Ethyl 2-(bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-6-carboxylate) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
